[3-(2,3-difluorophenyl)-4-fluorophenyl]methanol
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Overview
Description
[3-(2,3-difluorophenyl)-4-fluorophenyl]methanol is a fluorinated organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts distinct characteristics, making it valuable in medicinal chemistry, materials science, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,3-difluorophenyl)-4-fluorophenyl]methanol typically involves the introduction of fluorine atoms into the aromatic ring through various fluorination techniques. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often involve the use of solvents like acetonitrile or dichloromethane and may require catalysts such as silver triflate to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorination reagents and catalysts can optimize the reaction conditions, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
[3-(2,3-difluorophenyl)-4-fluorophenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require anhydrous conditions and inert atmospheres, while reduction reactions may need low temperatures and specific solvents like tetrahydrofuran (THF) or diethyl ether .
Major Products Formed
Scientific Research Applications
[3-(2,3-difluorophenyl)-4-fluorophenyl]methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of [3-(2,3-difluorophenyl)-4-fluorophenyl]methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, potentially leading to increased biological activity. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorophenol: Another fluorinated compound with similar structural features but different functional groups, used in various chemical syntheses.
3,4-Difluorophenol: Similar to 2,3-difluorophenol but with fluorine atoms in different positions, affecting its chemical reactivity and applications.
4-Fluorophenol: A simpler fluorinated compound with a single fluorine atom, used as a precursor in the synthesis of more complex fluorinated molecules.
Uniqueness
[3-(2,3-difluorophenyl)-4-fluorophenyl]methanol is unique due to the specific arrangement of fluorine atoms and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, particularly in the development of new materials and pharmaceuticals .
Properties
CAS No. |
1261451-62-0 |
---|---|
Molecular Formula |
C13H9F3O |
Molecular Weight |
238.2 |
Purity |
95 |
Origin of Product |
United States |
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